

(E)-p-Coumaramide structure and chemical properties

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Compound of Interest

Compound Name: (E)-p-Coumaramide

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An In-depth Technical Guide to **(E)-p-Coumaramide**: Structure, Properties, and Biological Activity

This technical guide provides a comprehensive overview of **(E)-p-Coumaramide**, a derivative of the naturally occurring phenolic compound, p-coumaric acid. The focus is on its chemical structure, physicochemical properties, synthesis, and biological activities, with a specific emphasis on N-phenethyl-p-coumaramide, a well-studied derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction to (E)-p-Coumaramide

(E)-p-Coumaramide belongs to the class of cinnamamides, which are derivatives of cinnamic acid. Specifically, it is the amide form of (E)-p-coumaric acid, a hydroxycinnamic acid prevalent in various plants and fungi. The core structure consists of a p-hydroxyphenyl group attached to an acrylamide moiety. While the parent compound, **(E)-p-coumaramide** (with an unsubstituted -NH₂ group), is a basic structural motif, research has largely focused on its N-substituted derivatives, which exhibit a range of biological activities, including anticancer properties. This guide will use N-phenethyl-p-coumaramide as a primary example to illustrate the characteristics of this compound class, as substantial experimental data is available for this specific molecule.

Chemical Structure and Properties

The fundamental structure of **(E)-p-Coumaramide** is characterized by the trans configuration of the double bond in the propenamide side chain, which is generally more stable than the cis isomer.

Physicochemical Properties

Quantitative data for the parent (E)-p-coumaric acid and the derivative N-phenethyl-(E)-p-coumaramide are summarized below for comparison.

Table 1: Physicochemical Properties of (E)-p-Coumaric Acid and N-phenethyl-p-coumaramide

| Property | (E)-p-Coumaric Acid | N-phenethyl-(E)-p-coumaramide |
|-------------------|--|--|
| IUPAC Name | (2E)-3-(4-hydroxyphenyl)prop-2-enoic acid[1][2][3] | (E)-3-(4-hydroxyphenyl)-N-phenethyl-acrylamide |
| Molecular Formula | C ₉ H ₈ O ₃ [1] | C ₁₇ H ₁₇ NO ₂ |
| Molecular Weight | 164.16 g/mol [1] | 267.32 g/mol (calculated) |
| Melting Point | 211.5 - 214 °C[1][4] | 137-139 °C[5] |
| Appearance | White to off-white crystalline solid[1][6] | Yellowish solid[5] |
| Solubility | Sparingly soluble in water; soluble in ethanol, DMSO, and DMF[3][7]. | Soluble in organic solvents like ethyl acetate and n-hexane mixtures[5]. |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of **(E)-p-coumaramide** derivatives. The data presented here is for N-phenethyl-p-coumaramide.[5][8]

Table 2: Spectroscopic Data for N-phenethyl-(E)-p-coumaramide

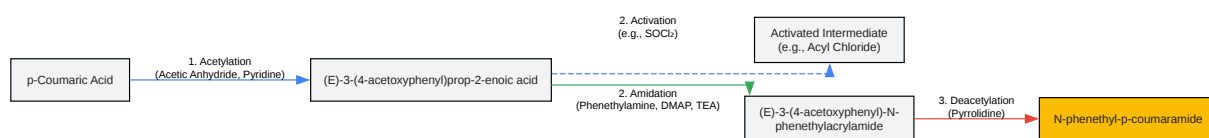
| Spectroscopic Method | Key Peaks and Shifts |
|---|--|
| FTIR (KBr, cm^{-1}) | 3396.64 (N-H stretch), 3278.99 (O-H phenolic), 1680.0 (C=O amide), 1631.78 (C=C olefin), 1602.85, 1512.19 (C=C aromatic), 985.62 (trans olefin)[5][8]. |
| ^1H -NMR (CDCl_3 , ppm) | 7.56 (d, 1H, $J=15.15$ Hz, =C-H), 7.23-7.41 (m, 7H, Ar-H), 6.84 (d, 2H, $J=8.2$ Hz, Ar-H), 6.17 (d, 1H, $J=15.15$ Hz, =C-H), 5.59 (s, 1H, O-H), 3.64 (t, 2H, $J=7.0$ Hz, -CH ₂ -), 2.89 (t, 2H, $J=7.0$ Hz, -CH ₂ -)[5]. |
| ^{13}C -NMR (CDCl_3 , ppm) | 166.6, 157.7, 141.1, 138.9, 129.7, 128.9, 128.8, 127.4, 126.7, 117.9, 115.9, 40.9, 35.8[5]. |

Synthesis of (E)-p-Coumaramide Derivatives

The synthesis of N-phenethyl-p-coumaramide typically involves a multi-step process starting from p-coumaric acid. This process includes protection of the phenolic hydroxyl group, activation of the carboxylic acid, amidation, and subsequent deprotection.

Synthetic Workflow

The overall synthetic scheme is depicted below. It involves four main stages: acetylation, chlorination (or another activation method), amidation, and deacetylation.



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Caption: General synthesis workflow for N-phenethyl-p-coumaramide.

Experimental Protocols

Step 1: Acetylation of p-Coumaric Acid (Protection)[\[5\]](#)

- Materials: p-Coumaric acid, pyridine, acetic anhydride, cold water.
- Protocol:
 - Dissolve p-coumaric acid (3.0 mmol) in pyridine (3.0 mL) in a round-bottom flask.
 - Add acetic anhydride (8.36 mmol) to the mixture.
 - Stir the reaction mixture for 5 hours at room temperature.
 - Pour the mixture into cold water (20 mL) while stirring to precipitate the product.
 - Filter the precipitate, wash thoroughly with water, and dry.
 - Recrystallize the solid from hot methanol to obtain pure (E)-3-(4-acetoxyphenyl)prop-2-enoic acid.

Step 2: Amidation with Phenethylamine[\[5\]](#)[\[8\]](#)

- Materials: (E)-3-(4-acetoxyphenyl)prop-2-enoic acid (Compound from Step 1, referred to as '2' in the source), phenethylamine, dichloromethane (DCM), 4-dimethylaminopyridine (DMAP), triethylamine (TEA), 3% HCl, saturated aqueous NH_4Cl , anhydrous Na_2SO_4 .
- Protocol:
 - Dissolve the protected p-coumaric acid (1.5 mmol) and phenethylamine (1.36 mmol) in 100 mL of DCM.
 - Add DMAP (0.4 mmol) and TEA (1.2 mmol) to the mixture.
 - Stir the reaction for 2 hours at room temperature.
 - Wash the organic layer sequentially with 3% HCl and saturated aqueous NH_4Cl .

- Dry the organic layer over anhydrous Na_2SO_4 and evaporate the solvent under reduced pressure.
- Purify the resulting solid by gravity column chromatography to yield (E)-3-(4-acetoxyphenyl)-N-phenethylacrylamide.

Step 3: Deacetylation (Deprotection)^[5]

- Materials: (E)-3-(4-acetoxyphenyl)-N-phenethylacrylamide (product from Step 2), pyrrolidine, ethyl acetate (EtOAc).
- Protocol:
 - Dissolve the acetylated amide (2.58 mmol) in pyrrolidine (1 mL).
 - Dilute the mixture with 50 mL of EtOAc while stirring.
 - Continue stirring for 2 hours at room temperature, protected from light.
 - Wash the mixture with 1 M H_2SO_4 and saturated aqueous NH_4Cl .
 - Dry the organic layer over anhydrous Na_2SO_4 and evaporate the solvent.
 - Crystallize the solid from an EtOAc/n-hexane mixture to obtain the final product, N-phenethyl-p-coumaramide.

Biological Activity and Molecular Interactions

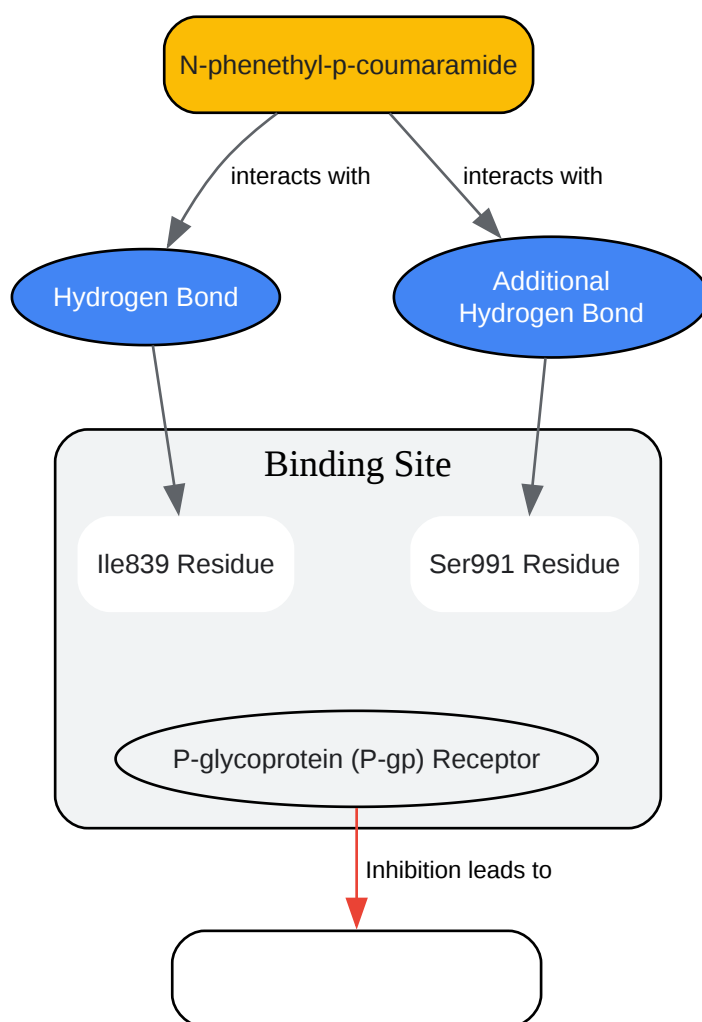
Derivatives of p-coumaric acid are known for a wide array of biological activities. N-phenethyl-p-coumaramide has been specifically investigated for its anticancer potential.

Anticancer Activity

N-phenethyl-p-coumaramide has demonstrated cytotoxic activity against P388 murine leukemia cells.^[8] This activity is believed to be enhanced by the combination of the p-coumaroyl group and the phenethyl moiety within a single molecule.

Molecular Docking Studies

To elucidate the mechanism of action, molecular docking studies have been performed. These studies suggest that N-phenethyl-p-coumaramide can bind to P-glycoprotein (P-gp), a protein often overexpressed in cancer cells and associated with multidrug resistance.[8] The binding is characterized by specific molecular interactions.



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Caption: Molecular docking interactions of N-phenethyl-p-coumaramide.

The docking analysis revealed that the compound forms a hydrogen bond with the Ile839 residue of P-glycoprotein.[8] An additional hydrogen bond was observed between the amide group of the compound and the Ser991 residue, suggesting a stable binding interaction that may contribute to its biological activity.[8]

Conclusion

(E)-p-Coumaramide and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in oncology. The synthesis is achievable through standard organic chemistry techniques, allowing for the generation of diverse analogs for structure-activity relationship (SAR) studies. The detailed physicochemical and spectroscopic data, along with insights from molecular modeling, provide a solid foundation for further research and development of these molecules as potential drug candidates. Future work should focus on exploring a wider range of N-substituents to optimize potency and selectivity, as well as comprehensive in vivo studies to validate the therapeutic potential.

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